molecular formula C5H5N3O3 B8809320 (4-nitro-1H-pyrazol-1-yl)acetaldehyde

(4-nitro-1H-pyrazol-1-yl)acetaldehyde

Cat. No.: B8809320
M. Wt: 155.11 g/mol
InChI Key: BOLNBCATWDLDFD-UHFFFAOYSA-N
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Description

Significance of Pyrazole (B372694) Heterocycles in Contemporary Organic Synthesis and Chemical Science

Pyrazole derivatives are a critical class of N-heterocyclic compounds that feature a five-membered aromatic ring with two adjacent nitrogen atoms. researchgate.net This structural motif is a key component in a multitude of compounds with significant applications across various scientific disciplines. nih.govresearcher.liferesearchgate.net In medicinal chemistry, the pyrazole core is considered a "privileged scaffold" due to its presence in numerous biologically active molecules. mdpi.com Pyrazole-containing compounds have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and analgesic properties. researchgate.net

The versatility of the pyrazole ring also makes it a valuable building block in organic synthesis. researcher.life Its aromatic nature, coupled with the presence of two nitrogen atoms, allows for a variety of chemical transformations and functionalizations. nih.gov This adaptability has led to the development of a vast library of pyrazole derivatives with tailored electronic and steric properties. Furthermore, pyrazoles are utilized in materials science for the creation of ligands for metal complexes, fluorescent probes, and agrochemicals. nih.gov

Overview of Nitro-Substituted Pyrazoles and Their Unique Electronic Properties

The introduction of a nitro group onto the pyrazole ring dramatically influences its electronic properties and chemical reactivity. nih.gov Nitro-substituted pyrazoles are a class of aromatic compounds that are of significant interest, particularly in the field of energetic materials due to their high density, thermal stability, and positive heat of formation. nih.gov The strong electron-withdrawing nature of the nitro group significantly modulates the electron density of the pyrazole ring. mdpi.com

This electron-withdrawing effect has several important consequences. Firstly, it increases the acidity of the N-H proton of the pyrazole ring, facilitating N-alkylation and other substitution reactions at the nitrogen atoms. Secondly, it influences the regioselectivity of further electrophilic substitution reactions on the ring. The presence of the nitro group generally deactivates the ring towards electrophilic attack. The electronic landscape of nitro-pyrazoles makes them valuable precursors for the synthesis of a variety of functionalized heterocyclic systems. nih.gov

Structural Features and Chemical Environment of the (4-nitro-1H-pyrazol-1-yl)acetaldehyde Scaffold

The acetaldehyde (B116499) moiety is attached to one of the ring nitrogen atoms (N1). The aldehyde group is a key reactive center, capable of undergoing a wide range of nucleophilic addition and condensation reactions. The chemical environment of the acetaldehyde is influenced by the electron-withdrawing nature of the 4-nitropyrazole ring system. This electronic pull would likely increase the electrophilicity of the aldehyde carbon, making it more susceptible to nucleophilic attack.

Table 1: Inferred Structural and Chemical Properties of this compound

PropertyInferred CharacteristicRationale
Molecular Formula C₅H₅N₃O₃Based on the constituent atoms.
Molecular Weight 155.11 g/mol Calculated from the molecular formula.
Pyrazole Ring Aromatic, planarCharacteristic of the pyrazole heterocycle.
Nitro Group Electron-withdrawing, likely coplanar with the ringMaximizes resonance and influences ring electronics.
Acetaldehyde Moiety Reactive electrophilic centerThe aldehyde functional group is prone to nucleophilic attack.
N1-Substitution Introduces asymmetryThe acetaldehyde group is attached to one of the two ring nitrogens.

Current Research Landscape and Identified Knowledge Gaps Pertaining to this compound and Related Systems

The current body of scientific literature extensively covers the synthesis and application of various pyrazole derivatives. nih.govresearchgate.net There is a significant focus on nitro-substituted pyrazoles, particularly in the context of energetic materials and as synthetic intermediates. nih.govacs.orgrsc.org Research into the functionalization of the pyrazole ring at both carbon and nitrogen atoms is an active area of investigation, with numerous methods being developed for the introduction of diverse substituents. researcher.liferesearchgate.net

However, a specific and detailed investigation into this compound is conspicuously absent from the readily accessible scientific literature. While the synthesis of N-alkylated 4-nitropyrazoles is a known transformation, the introduction of an acetaldehyde moiety at the N1 position has not been explicitly described. nih.govsemanticscholar.org This represents a significant knowledge gap.

Further research is required to:

Develop a reliable synthetic route to this compound.

Fully characterize its spectroscopic and structural properties, for instance through X-ray crystallography. researchgate.netmdpi.com

Investigate the reactivity of its acetaldehyde functionality in the context of the electron-deficient pyrazole ring.

Explore its potential applications, for example, as a building block in the synthesis of more complex heterocyclic systems or as a molecule with potential biological activity. nih.govrsc.org

The study of this specific molecule could provide valuable insights into the interplay of different functional groups on the pyrazole scaffold and open new avenues for the design and synthesis of novel chemical entities.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H5N3O3

Molecular Weight

155.11 g/mol

IUPAC Name

2-(4-nitropyrazol-1-yl)acetaldehyde

InChI

InChI=1S/C5H5N3O3/c9-2-1-7-4-5(3-6-7)8(10)11/h2-4H,1H2

InChI Key

BOLNBCATWDLDFD-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NN1CC=O)[N+](=O)[O-]

Origin of Product

United States

Reactivity and Transformations of 4 Nitro 1h Pyrazol 1 Yl Acetaldehyde

Reactivity Profile of the Pyrazole (B372694) Ring System

The pyrazole ring is an aromatic heterocycle, and its reactivity is significantly modulated by the presence of substituents. The 4-nitro group, in particular, exerts a profound electronic influence on the ring, governing its susceptibility to both electrophilic and nucleophilic attack.

The nitro group (-NO₂) is a powerful electron-withdrawing group due to both the inductive effect (-I) of the electronegative nitrogen and oxygen atoms and the resonance effect (-M), where the nitro group can delocalize electron density from the ring. In the context of the 4-nitropyrazole system, this has several important consequences for the reactivity of the pyrazole ring.

The strong electron-withdrawing nature of the 4-nitro group deactivates the pyrazole ring towards electrophilic aromatic substitution (EAS). masterorganicchemistry.comwikipedia.orgyoutube.comyoutube.commasterorganicchemistry.com Aromatic rings act as nucleophiles in EAS reactions, so reducing the electron density of the ring makes it less reactive towards electrophiles. youtube.commasterorganicchemistry.com The deactivating effect is pronounced, making electrophilic substitution reactions on the 4-nitropyrazole core challenging to achieve. researchgate.net

Conversely, the electron deficiency induced by the 4-nitro group activates the pyrazole ring for nucleophilic aromatic substitution (NAS). youtube.comlibretexts.orgacs.org Aromatic systems are typically unreactive towards nucleophiles, but the presence of a strong electron-withdrawing group like a nitro group can stabilize the negatively charged intermediate (a Meisenheimer-type adduct) formed during nucleophilic attack, thereby facilitating the substitution. libretexts.orgacs.org This activation is most effective when the electron-withdrawing group is positioned ortho or para to the leaving group, which is relevant for potential substitutions at the 3- or 5-positions of the 4-nitropyrazole ring. libretexts.org

Electronic Effect of 4-Nitro Group Influence on Pyrazole Ring Reactivity Underlying Reason
Electron-Withdrawing (Inductive & Resonance)Deactivation towards Electrophilic Aromatic Substitution (EAS)Decreases the electron density of the pyrazole ring, making it less nucleophilic. wikipedia.orgyoutube.comyoutube.com
Electron-Withdrawing (Resonance)Activation towards Nucleophilic Aromatic Substitution (NAS)Stabilizes the anionic intermediate (Meisenheimer complex) formed during nucleophilic attack. libretexts.orgacs.org

Electrophilic aromatic substitution involves the replacement of an atom, typically hydrogen, on an aromatic ring with an electrophile. wikipedia.org For the pyrazole ring, the positions of substitution are influenced by the directing effects of the ring nitrogens and any existing substituents. In the case of (4-nitro-1H-pyrazol-1-yl)acetaldehyde, the pyrazole ring is heavily deactivated by the 4-nitro group, making EAS reactions difficult. researchgate.net When such reactions do occur on nitropyrazoles, they often require harsh conditions. For instance, nitration of 4-bromopyrazoles in 80% sulfuric acid can lead to nitrodebromination, indicating that even when substitution occurs, it may involve replacement of existing groups rather than hydrogen. researchgate.net Generally, electrophilic attack on a pyrazole ring occurs at the C4 position if it is unsubstituted. However, with the C4 position occupied by a nitro group, any potential EAS would be directed to the C3 or C5 positions, though the deactivating effect of the nitro group makes this unfavorable.

Nucleophilic aromatic substitution on the 4-nitropyrazole ring is a more facile process due to the activating effect of the nitro group. acs.orgacs.org This type of reaction typically involves the displacement of a leaving group by a nucleophile. While this compound itself does not have an obvious leaving group on the pyrazole ring (other than in theoretical ring-opening scenarios), related 4-nitropyrazole derivatives with leaving groups at the 3 or 5 positions are susceptible to NAS.

Studies on isomeric 1-methyl-3(5)-nitropyrazole-4-carbonitriles have shown that they react with various nucleophiles, demonstrating the feasibility of NAS on the nitropyrazole core. researchgate.net Similarly, 4-halo-nitropyrazolecarboxylic acids undergo nucleophilic substitution with arylamines. osti.gov A notable pathway is the cine-substitution observed in reactions of 1,4-dinitropyrazole, where a nucleophile attacks a position adjacent to the one bearing the leaving group, leading to a rearranged product. acs.orguow.edu.auuow.edu.au For this compound, while direct NAS on the C-H bonds is unlikely, the pyrazole ring's electron-deficient nature, enhanced by the 4-nitro group, makes it susceptible to ring-opening reactions by strong nucleophiles, which can be considered a form of NAS. uow.edu.auuow.edu.au

Chemical Transformations of the Acetaldehyde (B116499) Functional Group

The acetaldehyde moiety attached to the pyrazole ring at the N1 position provides a site for a variety of chemical transformations, independent of the aromatic ring's reactivity. These reactions primarily involve the aldehyde functional group.

Aldehydes are readily oxidized to carboxylic acids. researchgate.net The acetaldehyde group of this compound can be oxidized to yield (4-nitro-1H-pyrazol-1-yl)acetic acid. This transformation can be achieved using common oxidizing agents suitable for aldehydes. The resulting carboxylic acid, (4-nitro-1H-pyrazol-1-yl)acetic acid, is a known compound and serves as a key intermediate in the synthesis of more complex molecules. nih.govchemsrc.comchemicalregister.commatrixscientific.com For example, the synthesis of (2R)-2-(4-phenyldiazenyl-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid has been reported, which involves a similar pyrazolyl-acetic acid structure. derpharmachemica.com

Reactant Reaction Type Product CAS Number
This compoundOxidation(4-nitro-1H-pyrazol-1-yl)acetic acid6645-69-8 chemsrc.commatrixscientific.com

The aldehyde functional group can be readily reduced to a primary alcohol. researchgate.net In the case of this compound, reduction would yield 2-(4-nitro-1H-pyrazol-1-yl)ethanol. This transformation is typically carried out using reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The choice of reducing agent is important, as harsher conditions could potentially also reduce the nitro group on the pyrazole ring. nih.gov Selective reduction of the aldehyde in the presence of a nitro group is a common challenge in organic synthesis, often requiring mild and specific reducing agents.

Reactant Reaction Type Potential Product
This compoundReduction2-(4-nitro-1H-pyrazol-1-yl)ethanol

Condensation Reactions (e.g., Schiff Base Formation with Amines, Formation of Heterocyclic Systems)

This compound is a versatile precursor in various condensation reactions, leading to the formation of Schiff bases and diverse heterocyclic systems. The electron-withdrawing nature of the 4-nitropyrazole ring is anticipated to enhance the electrophilicity of the aldehyde's carbonyl carbon, thereby promoting reactions with nucleophiles.

Schiff Base Formation:

The reaction of this compound with primary amines is expected to readily form Schiff bases (imines). This condensation reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. The general reaction is depicted below:

R-NH2 + OHC-CH2-(4-NO2-Pyrazol-1-yl) → R-N=CH-CH2-(4-NO2-Pyrazol-1-yl) + H2O

While specific studies on this compound are not extensively documented, the synthesis of Schiff bases from various pyrazole aldehydes and aromatic amines is a well-established transformation. ekb.egrdd.edu.iq These reactions are typically carried out by refluxing the pyrazole aldehyde and the amine in a suitable solvent, sometimes with catalytic amounts of acid. rdd.edu.iq The resulting pyrazole-containing Schiff bases are of significant interest due to their wide range of biological activities. jocpr.comnih.gov

Formation of Heterocyclic Systems:

A significant application of the reactivity of pyrazole derivatives is in the synthesis of fused heterocyclic systems. This compound, or its derivatives, can serve as a key building block for constructing bicyclic systems like pyrazolo[1,5-a]pyrimidines. These compounds are of considerable interest in medicinal chemistry. rsc.orgbme.huchim.it

The synthesis of pyrazolo[1,5-a]pyrimidines generally involves the condensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound or its synthetic equivalent. bme.hunih.govnih.gov In the context of this compound, it can be envisioned as a precursor to intermediates that undergo cyclocondensation reactions. For instance, it could potentially react with other reagents to form a species that then condenses with an aminopyrazole.

A general route to pyrazolo[1,5-a]pyrimidines is illustrated by the reaction of 3-amino-4-nitropyrazole with various dicarbonyl compounds. This type of reaction highlights the utility of nitropyrazole derivatives in constructing complex heterocyclic frameworks.

Reactant 1Reactant 2Product
3-Amino-4-nitropyrazole1,3-Diketone7-Hydroxy-5-substituted-6-nitro-pyrazolo[1,5-a]pyrimidine
3-Amino-4-nitropyrazoleβ-Ketoester5-Substituted-6-nitro-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine
3-Amino-4-nitropyrazoleMalononitrile (B47326)7-Amino-5-cyano-6-nitro-pyrazolo[1,5-a]pyrimidine

This table illustrates potential reaction pathways for the formation of pyrazolo[1,5-a]pyrimidine (B1248293) systems from a nitropyrazole precursor.

Reactivity Involving Carbonyl Condensations and Related Addition Reactions

The aldehyde functionality in this compound is expected to participate in various carbonyl condensation reactions, such as aldol-type additions and condensations. The presence of α-hydrogens on the carbon adjacent to the carbonyl group allows for the formation of an enolate under basic conditions. This enolate can then act as a nucleophile.

The electron-withdrawing 4-nitropyrazole ring will likely influence the acidity of these α-hydrogens, potentially facilitating enolate formation. However, the stability of the resulting enolate and the subsequent reaction pathways would need experimental verification.

An illustrative reaction is the self-condensation of this compound, which would proceed via an aldol (B89426) addition mechanism to form a β-hydroxy aldehyde, followed by a potential dehydration to yield an α,β-unsaturated aldehyde.

Table of Potential Carbonyl Condensation Products:

Reaction TypeReactant(s)Product
Aldol Addition (self)2 x this compound3-Hydroxy-2-[(4-nitro-1H-pyrazol-1-yl)methyl]-4-(4-nitro-1H-pyrazol-1-yl)butanal
Aldol Condensation (self)2 x this compound2-[(4-nitro-1H-pyrazol-1-yl)methyl]-4-(4-nitro-1H-pyrazol-1-yl)but-2-enal
Crossed Aldol CondensationThis compound + Acetone5-(4-nitro-1H-pyrazol-1-yl)pent-3-en-2-one

This table provides hypothetical products from carbonyl condensation reactions involving this compound.

Intermolecular and Intramolecular Reactivity Pathways of the Compound

The dual functionality of this compound allows for both intermolecular and intramolecular reactions.

Intermolecular Reactivity:

As discussed, the primary intermolecular reactions involve the aldehyde group acting as an electrophile in condensation reactions with various nucleophiles like amines, hydrazines, and enolates. mdpi.comresearchgate.netresearchgate.net The 4-nitropyrazole moiety primarily modulates the reactivity of the aldehyde and can also participate in intermolecular interactions such as π-stacking, which may influence the reaction outcomes in the solid state or in concentrated solutions.

Intramolecular Reactivity:

Intramolecular reactions of this compound are less probable due to the lack of suitably positioned reactive functional groups for cyclization. The distance between the aldehyde group and the pyrazole ring is spanned by a flexible methylene (B1212753) linker, which does not favor intramolecular cyclization under normal conditions. However, under specific catalytic conditions or upon modification of the molecule, intramolecular pathways could be engineered.

Chemical Stability and Transformation Pathways under Diverse Reaction Conditions

The chemical stability of this compound is influenced by the inherent reactivity of the aldehyde group and the stability of the nitropyrazole ring.

Aldehydes are known to be susceptible to oxidation to carboxylic acids, reduction to alcohols, and polymerization, particularly in the presence of acid or base catalysts. Therefore, this compound is likely to be sensitive to strong oxidizing agents and may undergo self-condensation or polymerization upon prolonged storage or under non-neutral pH conditions.

The 4-nitropyrazole ring is generally a stable aromatic system. However, highly nitrated pyrazoles can be thermally sensitive. nih.govfigshare.com While this compound is not as heavily nitrated as some energetic materials, the nitro group does impart a degree of thermal sensitivity. researchgate.net Under harsh thermal conditions, decomposition pathways may involve the nitro group and the pyrazole ring.

Under diverse reaction conditions, the following transformation pathways can be anticipated:

Acidic Conditions: Catalysis of condensation reactions, potential for polymerization of the aldehyde.

Basic Conditions: Enolate formation leading to aldol-type reactions, potential for Cannizzaro-type disproportionation if no α-hydrogens are present (not the case here), and possible degradation of the nitropyrazole ring under strong basic conditions.

Oxidative Conditions: Oxidation of the aldehyde to the corresponding carboxylic acid, (4-nitro-1H-pyrazol-1-yl)acetic acid.

Reductive Conditions: Reduction of the aldehyde to the corresponding alcohol, 2-(4-nitro-1H-pyrazol-1-yl)ethanol. The nitro group can also be reduced to an amino group under stronger reducing conditions.

Spectroscopic and Analytical Characterization Methodologies for 4 Nitro 1h Pyrazol 1 Yl Acetaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

Proton NMR (¹H NMR) spectroscopy for (4-nitro-1H-pyrazol-1-yl)acetaldehyde is anticipated to reveal distinct signals corresponding to the protons of the pyrazole (B372694) ring, the methylene (B1212753) group, and the aldehyde functional group. The expected chemical shifts (δ) are influenced by the electronic environment of each proton. The highly deshielding effect of the nitro group and the pyrazole ring itself will cause the pyrazole protons to appear at a lower field. The aldehyde proton is also characteristically found at a very low field.

The predicted ¹H NMR spectral data are summarized in the table below.

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
Aldehyde-H (CHO)9.5 - 10.0Triplet (t)2.0 - 3.0
Pyrazole-H (C₅-H)8.5 - 9.0Singlet (s)N/A
Pyrazole-H (C₃-H)8.0 - 8.5Singlet (s)N/A
Methylene-H (CH₂)5.0 - 5.5Doublet (d)2.0 - 3.0

These are predicted values based on analogous compounds.

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The spectrum for this compound would display signals for the carbonyl carbon, the carbons of the pyrazole ring, and the methylene carbon. The presence of the electron-withdrawing nitro group significantly influences the chemical shifts of the pyrazole ring carbons.

The predicted ¹³C NMR spectral data are presented in the following table.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Carbonyl (C=O)190 - 200
Pyrazole (C₄-NO₂)150 - 155
Pyrazole (C₅)135 - 140
Pyrazole (C₃)125 - 130
Methylene (CH₂)55 - 65

These are predicted values based on analogous compounds.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations. For this compound, the key characteristic absorption bands would be those for the carbonyl (C=O) group of the aldehyde and the nitro (NO₂) group.

The expected IR absorption frequencies are detailed in the table below.

Functional GroupVibration TypePredicted Absorption Frequency (cm⁻¹)
Aldehyde C-HStretch2820 - 2850 and 2720 - 2750
Carbonyl (C=O)Stretch1720 - 1740
Aromatic C=NStretch1600 - 1650
Nitro (NO₂)Asymmetric Stretch1500 - 1550
Nitro (NO₂)Symmetric Stretch1340 - 1370

These are predicted values based on analogous compounds.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is employed to determine the molecular weight of a compound and to gain structural insights from its fragmentation pattern. For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of the nitro group (NO₂), the formyl group (CHO), and cleavage of the pyrazole ring.

The predicted mass spectrometry data is outlined below.

Ionm/z (mass-to-charge ratio)Identity
[M]⁺169Molecular Ion
[M - NO₂]⁺123Loss of nitro group
[M - CHO]⁺140Loss of formyl group
[C₃H₂N₂O₂]⁺112Fragment from pyrazole ring

These are predicted values based on the exact mass of the compound and common fragmentation patterns.

Elemental Analysis for Empirical Formula Determination

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen) in a compound. This data is used to determine the empirical formula, which can then be compared with the molecular formula derived from mass spectrometry. The theoretical elemental composition for this compound (C₅H₅N₃O₃) is calculated as follows:

ElementSymbolAtomic WeightPercentage (%)
CarbonC12.0135.51
HydrogenH1.012.98
NitrogenN14.0124.84
OxygenO16.0028.38

Experimental values obtained for a pure sample of this compound are expected to be in close agreement with these calculated percentages.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic techniques are essential for assessing the purity of this compound and for its isolation from reaction mixtures.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method for monitoring the progress of a reaction and for preliminary purity checks. For this compound, a suitable stationary phase would be silica (B1680970) gel, and the mobile phase would typically be a mixture of a non-polar solvent (like hexane (B92381) or petroleum ether) and a more polar solvent (like ethyl acetate). The compound's polarity would determine its retention factor (Rf) value.

High-Performance Liquid Chromatography (HPLC): HPLC is a more sophisticated technique used for the quantitative analysis of purity and for preparative purification. A reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent (such as acetonitrile (B52724) or methanol) would likely be effective for the analysis of this compound. The purity is determined by the peak area in the chromatogram.

Computational and Theoretical Investigations of 4 Nitro 1h Pyrazol 1 Yl Acetaldehyde

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, enabling the detailed study of molecular properties from first principles. For (4-nitro-1H-pyrazol-1-yl)acetaldehyde, these methods can elucidate its electronic nature and geometric parameters.

Density Functional Theory (DFT) Studies for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. nih.govekb.egnih.gov By applying DFT methods, such as the B3LYP functional with a basis set like 6-311G(d,p), the optimized molecular geometry of this compound can be determined. energetic-materials.org.cnnih.gov These calculations predict bond lengths, bond angles, and dihedral angles that correspond to the molecule's most stable energetic state.

For the pyrazole (B372694) ring, DFT studies would confirm its aromatic character. The geometry around the nitrogen atom of the nitro group is expected to be planar, with the N-O bond lengths reflecting the delocalization of negative charge. The acetaldehyde (B116499) substituent introduces additional conformational flexibility. The calculated geometric parameters are crucial for understanding the molecule's stability and reactivity. nih.gov Studies on similar nitropyrazole derivatives provide reference points for the expected bond lengths and angles. energetic-materials.org.cn

Table 1: Representative Theoretical Bond Lengths and Angles for a 4-Nitropyrazole Moiety Based on DFT Calculations on Analogous Compounds.
ParameterTypical Calculated Value
N1-N2 Bond Length (Å)~1.35
C4-N(nitro) Bond Length (Å)~1.45
N(nitro)-O Bond Length (Å)~1.23
N1-C(acetaldehyde) Bond Length (Å)~1.47
O-N-O Angle (°)~125
C3-C4-C5 Angle (°)~106

Molecular Orbital Analysis (e.g., HOMO and LUMO Distributions and Energies)

Frontier Molecular Orbital (FMO) theory is essential for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of a molecule's chemical stability and reactivity. nih.gov

For this compound, the HOMO is expected to be primarily located on the pyrazole ring, which is the more electron-rich part of the molecule. Conversely, due to the strong electron-withdrawing nature of the nitro group, the LUMO is anticipated to be localized mainly over the nitro group and the pyrazole ring. researchgate.net This distribution suggests that the molecule would act as an electrophile in reactions. A small HOMO-LUMO gap, typical for such conjugated systems, would indicate higher chemical reactivity and lower kinetic stability. nih.gov

Table 2: Predicted Frontier Molecular Orbital Energies and Global Reactivity Descriptors for this compound Based on Analogous Compounds.
ParameterPredicted Value
EHOMO (eV)-7.0 to -8.0
ELUMO (eV)-3.0 to -4.0
Energy Gap (ΔE) (eV)~4.0
Chemical Hardness (η) (eV)~2.0
Electronegativity (χ) (eV)~5.5

Conformational Analysis and Energy Landscapes

Conformational analysis investigates the different spatial arrangements of a molecule (conformers) that can be interconverted by rotation about single bonds. For this compound, the key rotational barrier would be around the single bond connecting the acetaldehyde group's methylene (B1212753) carbon to the pyrazole ring's N1 atom.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. nih.govuomphysics.net The MEP map displays regions of varying electrostatic potential on the electron density surface.

For this compound, the MEP surface would show regions of negative potential (typically colored red or yellow) concentrated around the electronegative oxygen atoms of both the nitro and aldehyde groups. researchgate.netresearchgate.net These areas represent likely sites for electrophilic attack. Conversely, regions of positive potential (colored blue) are expected near the hydrogen atoms, particularly any N-H protons if tautomers are considered, indicating sites susceptible to nucleophilic attack. The C4 carbon of the pyrazole ring, being attached to the nitro group, would also exhibit a degree of positive potential, making it a potential site for nucleophilic substitution.

Theoretical Prediction of Nitro Group Reduction Potentials

The reduction of a nitro group is a fundamentally important reaction, particularly in medicinal chemistry and materials science. wikipedia.org Quantum chemical calculations can be employed to predict the one-electron reduction potential of nitroaromatic compounds. dtic.milnih.gov This parameter is a measure of the thermodynamic favorability of the initial step in the reduction process—the formation of a nitro radical anion. tandfonline.com

The reduction potential is strongly correlated with the LUMO energy; a lower LUMO energy facilitates the acceptance of an electron, leading to a higher (less negative) reduction potential. rsc.org For this compound, DFT calculations, often combined with a solvation model to simulate aqueous environments, can provide a reliable estimate of its reduction potential. acs.org This theoretical value is critical for predicting its behavior in biological systems (e.g., as a potential bioreductive drug) or its stability as an energetic material. tandfonline.com

Computational Elucidation of Reaction Mechanisms

Computational chemistry offers powerful methods to elucidate the detailed mechanisms of chemical reactions. researchgate.net For this compound, theoretical studies can map out the entire reaction pathway for processes like the reduction of the nitro group or reactions involving the aldehyde functionality, such as condensation or oxidation. pharmaguideline.comresearchgate.net

By calculating the structures and energies of reactants, intermediates, transition states, and products, a complete energy profile for the reaction can be constructed. This allows for the determination of activation energies, which govern the reaction rate. For the reduction of the nitro group, computational studies can help distinguish between different proposed mechanisms, such as direct six-electron reduction to an amine or stepwise processes involving nitroso and hydroxylamine (B1172632) intermediates. nih.govorientjchem.org Similarly, the mechanism of reactions at the aldehyde group can be explored, providing insights into the molecule's synthetic utility. nih.govresearchgate.net

Structure-Reactivity Relationships from a Theoretical Chemistry Perspective

Optimized Molecular Geometry

The first step in a theoretical investigation involves determining the molecule's most stable three-dimensional conformation through geometry optimization. This process calculates key structural parameters such as bond lengths, bond angles, and dihedral angles. For this compound, the planarity of the pyrazole ring is a critical feature, influenced by the electronic effects of the nitro (-NO₂) and acetaldehyde (-CH₂CHO) substituents. The nitro group, being a strong electron-withdrawing group, significantly impacts the electronic distribution within the pyrazole ring.

Interactive Table 1: Predicted Geometrical Parameters for Key Structural Moieties

This table presents typical or expected values for the structural components of this compound based on computational studies of analogous molecules. Users can sort the data by clicking on the column headers.

ParameterBond/AnglePredicted ValueSignificance
Bond LengthC=O (aldehyde)~1.21 ÅIndicates a strong, polar double bond, a primary site for nucleophilic attack.
Bond LengthC-N (nitro)~1.48 ÅReflects the connection of the electron-withdrawing nitro group to the ring.
Bond LengthN-N (pyrazole)~1.35 ÅCharacteristic of the pyrazole ring's aromatic system.
Bond AngleO-N-O (nitro)~125°Typical angle for a nitro group, influencing steric and electronic interactions.
Bond AngleC-C-H (aldehyde)~116°Geometry of the reactive aldehyde functional group.
Dihedral AngleC(ring)-N(ring)-C(side chain)-C(aldehyde)VariesDetermines the spatial orientation of the acetaldehyde group relative to the pyrazole ring, impacting reactivity and steric hindrance.

Frontier Molecular Orbitals (FMOs) and Chemical Reactivity

The reactivity of a molecule is largely governed by its Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate electrons (nucleophilicity), while the LUMO indicates the ability to accept electrons (electrophilicity).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. researchgate.net A small energy gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. In this compound, the electron-withdrawing nature of both the nitro and acetaldehyde groups is expected to lower the energy of the LUMO, making the molecule a good electron acceptor and susceptible to nucleophilic attack.

Molecular Electrostatic Potential (MEP)

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. It is a valuable tool for predicting where a molecule is likely to be attacked by electrophiles or nucleophiles.

Red/Yellow Regions: Indicate negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack. For this molecule, these regions would be concentrated around the oxygen atoms of the nitro and carbonyl groups.

Blue Regions: Indicate positive electrostatic potential, electron-deficient areas, and are prone to nucleophilic attack. Positive regions would likely be found around the hydrogen atoms and, significantly, the carbon atom of the aldehyde's carbonyl group. nih.gov

Global and Local Reactivity Descriptors

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. These descriptors provide a more nuanced understanding of its reactivity profile.

Interactive Table 2: Theoretical Reactivity Descriptors

This table outlines key reactivity indices and their significance in the context of this compound. The values are illustrative, based on typical calculations for similar compounds.

DescriptorFormulaPredicted CharacteristicImplication for Reactivity
HOMO EnergyEHOMORelatively Low (~ -8.0 eV)Indicates moderate electron-donating ability, with lone pairs on nitrogen and oxygen being primary sources.
LUMO EnergyELUMOVery Low (~ -3.5 eV)The strong electron-withdrawing groups create a highly electron-deficient orbital, making the molecule a strong electrophile.
HOMO-LUMO Gap (ΔE)ELUMO - EHOMOModerate (~ 4.5 eV)A smaller gap signifies higher reactivity and susceptibility to electronic transitions.
Electronegativity (χ)-(EHOMO + ELUMO)/2HighHigh tendency to attract electrons in a chemical bond.
Chemical Hardness (η)(ELUMO - EHOMO)/2ModerateRepresents resistance to change in electron distribution. A moderate value corresponds to the moderate reactivity indicated by the energy gap.
Electrophilicity Index (ω)χ²/2ηHighQuantifies the molecule's ability to accept electrons; a high value confirms its strong electrophilic character. nih.gov

Derivatives and Analogues of 4 Nitro 1h Pyrazol 1 Yl Acetaldehyde

Rational Design Principles for Pyrazole-Based Aldehyde Analogues

The design of analogues of (4-nitro-1H-pyrazol-1-yl)acetaldehyde is guided by established principles of medicinal and synthetic chemistry, focusing on the strategic manipulation of molecular structure to achieve desired chemical properties. A key approach is molecular hybridization, which combines the active fragments of different parent compounds to generate novel agents with potentially enhanced characteristics. nih.govnih.gov The pyrazole (B372694) nucleus is a common pharmacophore in many approved drugs, valued for its metabolic stability and pharmacological efficiency. nih.govnih.gov

Structure-reactivity and structure-activity relationship (SAR) studies form the cornerstone of rational design for these analogues. mdpi.comnih.govresearchgate.net These studies have revealed several guiding principles:

Influence of Electronic Effects: The electronic nature of substituents on the pyrazole ring significantly impacts reactivity. It has been observed that compounds featuring electron-withdrawing groups are often more potent or reactive in certain contexts than those with electron-donating groups. mdpi.comresearchgate.net The position of these substituents is also crucial, with para-substitution sometimes being more favorable than ortho or meta positions. mdpi.com

Modulation of Nucleophilicity: The nature of substituents can modulate the nucleophilic potential of the pyrazole core. For instance, replacing a phenyl group with a pyridine (B92270) ring or introducing chloro-substituents can reduce the molecule's nucleophilicity and alter its reactivity toward aldehydes. mdpi.com

Scaffold Selection: The pyrazole scaffold is considered particularly suitable for structural modifications due to its established and versatile synthesis chemistry, which allows for straightforward exploration of SAR. nih.gov

These principles allow for the systematic design of libraries of pyrazole-based aldehydes, where modifications are made to the pyrazole ring or the aldehyde side chain to fine-tune the compound's chemical behavior.

Synthesis of Substituted this compound Derivatives

The synthesis of derivatives of this compound involves a variety of established and innovative chemical reactions. These syntheses can be broadly categorized by the part of the molecule being modified: the pyrazole ring or the acetaldehyde (B116499) side chain.

Modifying the pyrazole ring is a common strategy to create analogues. A powerful and frequently used method for introducing a formyl group (a precursor to the acetaldehyde side chain) at the C-4 position of the pyrazole ring is the Vilsmeier-Haack reaction. nih.govresearchgate.netchemmethod.com This reaction typically involves treating a suitable hydrazone precursor with a formylating agent like a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). nih.govchemmethod.com

Synthesis of Halo-substituted Derivatives: Halogenated analogues can be synthesized from appropriately substituted starting materials. For example, 2-(3-aryl-1-phenyl-1H-pyrazol-4-yl)-3-chlorochromones have been prepared via oxidative cyclization of 2'-hydroxychalcones using a DMSO/CuCl₂ system. nih.gov Similarly, bromo-substituted pyrazoles can be obtained through a photocatalytic three-component cascade reaction involving enaminones, hydrazines, and CBr₄. organic-chemistry.org The synthesis of halogenoaminopyrazoles has also been reported, starting from a 4-nitropyrazole precursor. nih.gov

Synthesis of Alkyl-substituted Derivatives: Alkyl groups can be introduced at various positions on the pyrazole ring. A one-pot lithiation/alkylation/deprotection sequence provides a high-yield route to 3(5)-alkylpyrazoles. rsc.org The synthesis of 1,3,5-trisubstituted pyrazoles, which can include alkyl groups, is often achieved through the condensation of 1,3-diketones with substituted hydrazines. mdpi.com

The following table summarizes synthetic approaches for modifying the pyrazole ring.

Modification Type Synthetic Method Key Reagents Typical Starting Material Reference(s)
Formylation (C-4)Vilsmeier-Haack ReactionPOCl₃, DMFHydrazone nih.gov, chemmethod.com
Halogenation (Bromo)Photocatalytic CascadeCBr₄, Hydrazine (B178648)Enaminone organic-chemistry.org
Halogenation (Chloro)Oxidative CyclizationDMSO, CuCl₂2'-Hydroxychalcone nih.gov
Alkylation (C-3/C-5)Lithiation/Alkylationn-BuLi, Alkyl HalideN-protected Pyrazole rsc.org
General SubstitutionCondensation ReactionSubstituted Hydrazine1,3-Diketone mdpi.com

Modifications to the acetaldehyde side chain are critical for altering the reactivity of the aldehyde functional group.

Homologation: While specific examples for the homologation of this compound are not extensively detailed, standard organic synthesis techniques can be applied. These would typically involve converting the aldehyde to a longer-chain aldehyde via reactions such as the Wittig reaction with a suitable phosphonium (B103445) ylide, followed by hydrolysis or oxidation-reduction sequences.

Protection Strategies: Protecting the aldehyde group is a crucial strategy during multi-step syntheses to prevent unwanted side reactions. The tetrahydropyranyl (THP) group is an effective protecting group for the pyrazole N-H, which can be part of a broader strategy to modify other parts of the molecule before deprotection to reveal the final structure. rsc.org This approach offers a green, solvent- and catalyst-free protection method. rsc.org

Acetaldehyde Surrogates: An innovative approach involves the use of an acetaldehyde surrogate. For instance, research inspired by the enzyme acetylene (B1199291) hydratase has shown that N-vinyl-pyrazole can be synthesized from the reaction of pyrazole with acetylene, facilitated by a tungsten complex. rsc.orgnih.govresearchgate.net This N-vinyl-pyrazole readily hydrolyzes to produce acetaldehyde, acting as a stable precursor that releases the aldehyde under specific conditions. rsc.orgnih.govresearchgate.net

Comparative Reactivity and Transformation Studies of Analogues

The reactivity of pyrazole-based aldehydes is highly dependent on the substituents present on the pyrazole ring and the nature of the aldehyde side chain. The aldehyde group itself is a versatile functional group that can undergo a wide range of chemical transformations.

Pyrazole-4-carbaldehydes, which are structurally related to the target compound, are known to undergo numerous reactions, including:

Condensation Reactions: They readily react with active methylene (B1212753) compounds, amines, hydrazines, and hydroxylamine (B1172632) to form a variety of new heterocyclic and acyclic derivatives. researchgate.netekb.egumich.edu For example, condensation with malononitrile (B47326) in the presence of a base like piperidine (B6355638) yields a dicyano-vinyl derivative. ekb.eg

Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol, providing pathways to other classes of pyrazole derivatives. researchgate.netumich.edu

Cyclization Reactions: The aldehyde can act as a key building block in multicomponent reactions to construct more complex fused heterocyclic systems, such as pyrazolo[3,4-b]pyridines. ekb.eg

Studies comparing different analogues have shown that the nature of the substituents significantly influences this reactivity. For instance, in a series of phenyl-pyrazolone derivatives, the replacement of a phenyl group with a pyridine ring or the addition of two chlorine atoms to the phenyl moiety was found to reduce the nucleophilic character of the molecule and, consequently, its reactivity toward a model aldehyde, 5-formyluracil. mdpi.com This demonstrates that electronic modifications to the pyrazole core can be used to tune the reactivity of the side-chain functional group.

Structure-Reactivity Relationship Studies of Derivative Libraries

Structure-reactivity relationship (SAR) studies are essential for understanding how specific structural features of pyrazole aldehyde derivatives influence their chemical behavior. By synthesizing libraries of related compounds and evaluating their reactivity, researchers can develop predictive models for designing new analogues with tailored properties.

Key findings from SAR studies on pyrazole derivatives include:

Electronic Substituent Effects: A consistent theme is the significant role of electron-donating and electron-withdrawing groups. In one study, it was concluded that electron-withdrawing substituents lead to more potent compounds compared to electron-donating ones. mdpi.com This suggests that modulating the electron density of the pyrazole ring is a primary tool for controlling reactivity.

Steric and Lipophilic Effects: The size and lipophilicity of substituents also play a critical role. In an investigation of pyrazole-based inhibitors, introducing bulky groups like methyl or benzyl (B1604629) at certain positions decreased activity, whereas a cyclopentyl group maintained it. nih.gov Furthermore, N-substitution with lipophilic moieties like methyl or phenyl groups also resulted in a decrease in activity against specific targets, highlighting the sensitivity of the system to modifications at this position. nih.gov

Positional Isomerism: The specific placement of substituents on the pyrazole ring is crucial. The reactivity and biological activity can vary significantly between different regioisomers, emphasizing the need for regioselective synthesis methods. mdpi.comnih.gov

The data from these studies allow for the construction of SAR models that correlate structural features (e.g., Hammett parameters, molecular size, lipophilicity) with observed reactivity, guiding the future design of pyrazole-based aldehydes.

Advanced Applications in Chemical Science

Role as a Versatile Building Block in Complex Organic Synthesis

(4-nitro-1H-pyrazol-1-yl)acetaldehyde serves as a highly adaptable building block in organic synthesis, primarily due to the presence of multiple reactive sites. The pyrazole (B372694) ring itself offers a stable aromatic core, while the nitro group and the acetaldehyde (B116499) moiety provide handles for extensive functionalization and cyclization reactions. mdpi.comnih.gov The synthetic utility of pyrazole derivatives is well-documented, with their value stemming from their role as intermediates in the preparation of new biological and material compounds. nih.gov

The aldehyde functional group in this compound is a key feature that enables its use as a precursor for a diverse range of fused heterocyclic systems. Aldehydes are classic electrophilic partners in cyclocondensation reactions, allowing for the construction of new rings onto the pyrazole core. nih.gov

Research on analogous pyrazole-4-carbaldehydes has demonstrated their successful application in synthesizing a variety of fused systems through reactions with binucleophilic reagents. semanticscholar.orgresearchgate.net For instance, condensation reactions with active methylene (B1212753) compounds, ketones, and hydrazines lead to the formation of pyrazolo[3,4-b]pyridines, pyrazolo[3,4-d]pyridazines, and pyrazolo[3,4-e]indolizines. semanticscholar.org The aldehyde group readily participates in Knoevenagel condensations and Michael additions, which are often key steps in the cascade reactions that form these complex polycyclic structures. semanticscholar.orgmdpi.com It is anticipated that this compound would undergo similar transformations, making it a valuable starting material for creating novel fused heterocyclic libraries. semanticscholar.orgresearchgate.net

Table 1: Examples of Fused Heterocyclic Systems Synthesized from Pyrazole Aldehyde Precursors.
Fused SystemReactants with Pyrazole AldehydeReaction TypeReference
Pyrazolo[3,4-b]pyridinesα-Methylene ketones, Active methylene nitrilesCyclocondensation semanticscholar.org
Pyrazolo[3,4-d]pyridazinesHydrazine (B178648), MethylhydrazineCyclocondensation semanticscholar.org
Pyrazolo[3,4-e]indolizinesMethylene active nitriles, Zinc chlorideCyclization semanticscholar.org
Benzo[b]pyrazolo[3,4-d]azocinesWittig reagents, followed by reduction and cyclizationMulti-step synthesis semanticscholar.org
PyranopyrazolesActive methylene compounds, Malononitrile (B47326)Multicomponent reaction mdpi.com

The term "scaffold" refers to a core molecular structure upon which a variety of substituents can be systematically added to create a library of new compounds. The pyrazole ring is widely regarded as a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active agents. nih.gov this compound embodies this concept perfectly.

Key features that make it an excellent scaffold include:

The Acetaldehyde Side Chain: This group can be oxidized to a carboxylic acid, reduced to an alcohol, or engaged in condensations to introduce diverse functionalities.

The Nitro Group: This powerful electron-withdrawing group can be reduced to an amino group, which is a common precursor for amides, sulfonamides, and other nitrogen-containing structures. The amino group can also serve as a key pharmacophore or a point for further annulation reactions.

The Pyrazole Ring: The ring itself is stable but can undergo electrophilic substitution, typically at the 4-position (if unsubstituted), although the existing nitro group directs reactivity.

By leveraging these reactive sites, chemists can generate a large number of derivatives from a single starting scaffold, which is a highly efficient strategy in drug discovery and materials science. nih.govresearchgate.net

Potential in Coordination Chemistry as a Ligand (General Pyrazole Application)

Pyrazole and its derivatives have a long and rich history in the field of coordination chemistry, where they function as effective ligands for a wide range of metal ions. researchgate.netpen2print.org The pyrazole ring contains two nitrogen atoms: a pyrrole-type NH group and a pyridine-type sp2-hybridized nitrogen. This arrangement allows pyrazoles to coordinate to metal centers in various modes. nih.gov

N-unsubstituted pyrazoles are particularly versatile due to their proton-responsive nature; upon deprotonation, the resulting pyrazolate anion can act as a bridging ligand between two metal centers. nih.govsouthwales.ac.uk The versatility of pyrazole-based ligands has led to the creation of complexes with diverse topologies, from simple mononuclear structures to complex polynuclear arrangements. researchgate.netresearchgate.net These metal complexes have found applications in catalysis, bioinorganic modeling, and as functional materials. nih.govbohrium.com

Table 2: Common Coordination Modes of Pyrazole-Based Ligands.
Coordination ModeDescriptionReference
MonodentateThe pyrazole ligand binds to a single metal center through one of its nitrogen atoms. researchgate.netresearchgate.net
Bidentate (Chelating)A pyrazole ligand with an additional donor group on a side chain binds to a single metal center at two points. researchgate.net
Bridging (μ-pyrazolate)The deprotonated pyrazolate anion bridges two metal centers, using both nitrogen atoms for coordination. nih.govresearchgate.net
PolydentateLigands containing multiple pyrazole units (e.g., poly(pyrazolyl)borates) bind to a metal center at multiple points. nih.gov

Integration into Advanced Materials and Polymer Chemistry (General Pyrazole Application)

The incorporation of pyrazole moieties into polymers is a growing area of materials science, yielding materials with unique thermal, optical, and chemical properties. mdpi.commdpi.com Pyrazole units can be integrated either into the polymer backbone or as pendant side chains. nih.govrsc.org

Polypyrazoles are often synthesized through methods like 1,3-dipolar cycloaddition reactions. rsc.org These polymers can exhibit high thermal stability, good solubility in common organic solvents, and interesting photophysical properties. nih.gov For example, some pyrazole-based polymers display aggregation-induced emission enhancement (AIEE), where they are non-emissive in solution but become highly fluorescent in an aggregated state. rsc.org This property is valuable for applications in chemical sensing and optoelectronics.

Furthermore, pyrazole-based microporous organic polymers (MOPs) have been developed for specialized applications. acs.orgacs.org The inherent nitrogen functionality within the pyrazole structure provides sites for gas adsorption, making these materials effective for CO2 capture. acs.org The nitrogen atoms can also serve as anchoring points for metal nanoparticles, creating hybrid materials that function as reusable heterogeneous catalysts. acs.orgacs.org

Table 3: Applications of Pyrazole-Containing Polymers and Materials.
Material TypeKey Feature/PropertyApplicationReference
PolypyrazolesHigh molecular weight, thermal stabilityReusable catalysts (e.g., for click chemistry) rsc.org
Side-Chain Pyrazole PolymersAggregation-Induced Emission Enhancement (AIEE)Fluorescent chemosensors rsc.org
Microporous Organic Polymers (MOPs)High surface area, N-functionalityCO2 capture acs.org
MOP-Metal Nanoparticle HybridsAnchoring sites for metal catalystsHeterogeneous catalysis (e.g., alkyne carboxylation) acs.orgacs.org

Contribution to Catalysis and Related Chemical Processes (General Pyrazole Application)

The unique electronic and structural properties of pyrazoles make them highly effective components in catalytic systems, spanning both homogeneous and heterogeneous catalysis. nih.govnih.gov In homogeneous catalysis, pyrazole derivatives are widely used as ligands that can tune the steric and electronic properties of a metal center, thereby controlling its catalytic activity and selectivity. nih.govsouthwales.ac.uk

Protic (N-unsubstituted) pyrazole ligands are of particular interest because the NH group can participate directly in the catalytic cycle through proton transfer or hydrogen bonding, a concept known as metal-ligand cooperation. nih.gov This bifunctional activation has been exploited in reactions such as the transfer hydrogenation of ketones and the catalytic cleavage of N-N bonds in hydrazine. nih.gov Copper-pyrazole complexes have shown excellent catalytic activity in oxidation reactions, mimicking the function of enzymes like catecholase. research-nexus.netmdpi.com

In heterogeneous catalysis, pyrazole-based materials serve as robust supports for active catalytic species. bohrium.comresearchgate.net For example, zeolite-Y frameworks entrapping metallo-pyrazolone complexes have been used for the oxidation of olefins. researchgate.net Furthermore, pyrazole-based microporous organic polymers have been used to support silver nanoparticles, creating a stable and recyclable catalyst for the carboxylation of alkynes with CO2. acs.org The use of solid supports like silica (B1680970) to immobilize pyrazole-functionalized catalysts is another green chemistry approach that facilitates catalyst recovery and reuse. bohrium.commdpi.com

Q & A

Basic Questions

Q. What are the recommended synthetic routes for (4-nitro-1H-pyrazol-1-yl)acetaldehyde, and how do reaction conditions influence yield?

  • Methodology : Cyclocondensation of nitro-substituted pyrazole precursors with acetaldehyde derivatives is a common approach. For example, refluxing with chloranil in xylene (10–30 hours) under inert conditions can facilitate nitro-group retention while forming the acetaldehyde linkage. Post-reaction purification via recrystallization (e.g., methanol) is critical to isolate the product .
  • Optimization : Adjusting solvent polarity (e.g., switching from xylene to DMF) or using milder oxidizing agents may improve yields for nitro-pyrazole intermediates. Monitor reaction progress via TLC or HPLC to avoid over-oxidation .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Core Techniques :

  • UV-Vis Spectroscopy : The nitro group’s π→π* transitions (e.g., ~300–350 nm) and acetaldehyde’s n→π* transitions (~280 nm) provide structural fingerprints .
  • NMR : ¹H NMR distinguishes pyrazole ring protons (δ 7.5–8.5 ppm) and acetaldehyde’s aldehyde proton (δ ~9.8 ppm). ¹³C NMR confirms the nitro group’s electron-withdrawing effects on adjacent carbons .
    • Advanced Validation : High-resolution mass spectrometry (HRMS) and X-ray crystallography (if crystals are obtainable) are recommended for definitive confirmation .

Q. How can researchers resolve discrepancies in quantifying acetaldehyde derivatives using different analytical methods?

  • Case Study : PTR-MS and DNPH-HPLC comparisons for acetaldehyde show a slope of 1.47±0.09 in regression analysis, indicating systematic bias. Calibrate instruments with standardized solutions and cross-validate using multiple methods (e.g., GC-MS alongside NMR) .
  • Troubleshooting : Acetaldehyde’s propensity to form trimers under acidic conditions may skew results. Stabilize samples with derivatization agents (e.g., O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine) to prevent polymerization .

Advanced Research Questions

Q. How does the nitro group in this compound influence its reactivity in medicinal chemistry applications?

  • Mechanistic Insight : The nitro group enhances electrophilicity at the pyrazole ring, enabling nucleophilic substitution (e.g., with amines or thiols) to generate bioactive derivatives. For example, nitro-to-amine reduction (using H₂/Pd-C) produces intermediates for antitumor or antimicrobial agents .
  • Computational Support : Density Functional Theory (DFT) calculations predict charge distribution and reactive sites. The nitro group’s electron-withdrawing effect lowers the LUMO energy, favoring Michael addition reactions .

Q. What computational strategies are effective for modeling the electronic structure of this compound?

  • Core-Excitation Modeling : Coupled-cluster singles and doubles (CCSD) with core-valence separation (CVS) accurately predict oxygen K-edge spectra (e.g., 1s→π* transitions at ~531.5 eV) for acetaldehyde moieties .
  • Solvent Effects : Use polarizable continuum models (PCM) to simulate solvent interactions, which significantly affect the compound’s tautomeric equilibrium between keto and enol forms .

Q. How can researchers address challenges in crystallizing this compound for structural studies?

  • Crystallization Tips : Slow evaporation from a methanol/water mixture (9:1 v/v) at 4°C promotes crystal growth. Additive screening (e.g., ionic liquids) may improve crystal quality .
  • Data Refinement : Use SHELXL for small-molecule refinement. For twinned crystals, employ the TWIN/BASF commands in SHELX to model overlapping lattices .

Q. What are the implications of acetaldehyde’s trimerization for adsorption studies involving this compound?

  • Experimental Design : Avoid prolonged exposure to acidic or humid conditions during adsorption experiments. Use Langmuir isotherm models with adjusted parameters (e.g., adsorption coefficient = 2.5) to account for trimerization artifacts .
  • Kinetic Analysis : Monitor adsorption-desorption cycles via in situ FTIR to detect trimer formation and adjust thermodynamic models accordingly .

Methodological Guidelines

  • Synthetic Reproducibility : Document reaction parameters (solvent purity, stirring rate, inert gas flow) meticulously, as minor variations can alter nitro-group stability .
  • Data Validation : Cross-reference spectroscopic data with computational predictions (e.g., TD-DFT for UV-Vis) to confirm assignments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.